
Rilmazafon
Übersicht
Beschreibung
Rilmazafon ist ein wasserlösliches Prodrug, das in Japan entwickelt wurde und hauptsächlich wegen seiner sedativen und hypnotischen Wirkungen eingesetzt wird. Es wird im menschlichen Körper in aktive Benzodiazepin-Metabolite umgewandelt, die dann die gewünschten pharmakologischen Wirkungen entfalten . Im Gegensatz zu traditionellen Benzodiazepinen enthält this compound selbst keinen Benzolring, der mit einem Diazepinring verschmolzen ist, was es in seiner Klasse einzigartig macht .
Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Mechanism of Action
Rilmazafone is unique among benzodiazepines as it does not directly bind to benzodiazepine receptors. Instead, it is metabolized by aminopeptidase enzymes in the small intestine into active metabolites, including rilmazolam, which possesses the hypnotic properties typical of benzodiazepines. Studies have shown that rilmazafone effectively induces and maintains sleep with minimal impact on skeletal muscle function, making it a suitable option for patients who require sleep aids without significant muscle relaxation effects .
Treatment of Insomnia
Rilmazafone is primarily indicated for short-term management of insomnia. Clinical trials have demonstrated its efficacy in improving sleep quality while minimizing next-day residual effects compared to other hypnotics like zolpidem and triazolam. For instance, a study involving elderly patients found that rilmazafone had favorable outcomes regarding cognitive function the following day, suggesting a lower incidence of hangover effects .
Table 1: Comparison of Residual Effects of Hypnotics
Hypnotic | Dose | Residual Effects (Next Day) |
---|---|---|
Zolpidem | 5 mg | Moderate |
Triazolam | 0.125 mg | Moderate |
Rilmazafone | 1 mg | Minimal |
Anxiolytic Effects
Research has indicated that rilmazafone may also possess anxiolytic properties. In animal studies, it demonstrated greater potency than diazepam at lower doses in reducing anxiety-like behaviors . This potential application could make rilmazafone beneficial for patients suffering from anxiety disorders alongside insomnia.
Contamination Incident
In December 2020, an incident occurred in Japan where the antifungal medication itraconazole was contaminated with rilmazafone. This contamination led to several adverse drug reactions characterized by central nervous system depression symptoms such as dizziness and intense drowsiness. The incident prompted a recall and highlighted the importance of monitoring drug interactions and contamination risks in pharmaceuticals .
Table 2: Adverse Reactions Reported Post-Contamination
Symptom | Frequency |
---|---|
Dizziness | High |
Loss of Consciousness | Moderate |
Intense Drowsiness | High |
Fatal Cases Involving Rilmazafone
Two fatal cases linked to rilmazafone use were reported in Sweden, where metabolites were detected post-mortem. The investigations revealed that rilmazafone contributed to the causes of death in these cases, underscoring the importance of understanding its pharmacokinetics and potential for misuse .
Table 3: Metabolite Concentrations in Fatal Cases
Metabolite | Case 1 (ng/g) | Case 2 (ng/g) |
---|---|---|
Rilmazolam | 7.9 | 1.7 |
N-desmethyl Rilmazolam | 65 | 1.4 |
Di-desmethyl Rilmazolam | 170 | 70 |
Wirkmechanismus
Target of Action
Rilmazafone is a prodrug that is metabolized in the human body into several benzodiazepine metabolites . These metabolites are the active compounds that interact with the body’s benzodiazepine receptors .
Mode of Action
Once inside the body, it is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This metabolite then interacts with the benzodiazepine receptors in the body, leading to sedative and hypnotic effects .
Biochemical Pathways
The biochemical pathway involved in the action of Rilmazafone is the metabolism of the prodrug into its active benzodiazepine metabolites. This process involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The metabolites produced include rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam .
Pharmacokinetics
Rilmazafone is a water-soluble prodrug , which aids in its absorption in the body. After oral administration, it is metabolized in the body to form its active metabolites . The elimination half-life of Rilmazafone is approximately 10.5 hours , and it is excreted in the urine .
Result of Action
The active metabolites of Rilmazafone interact with the benzodiazepine receptors in the body, leading to sedative and hypnotic effects . This results in the reduction of anxiety, induction of sleep, and muscle relaxation .
Action Environment
The action of Rilmazafone can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of Rilmazafone. In certain cases, the intake of Rilmazafone was found to be the cause of death, with additional toxicological findings including medications such as haloperidol, alimemazine, fluoxetine, olanzapine, and acetaminophen . Therefore, the environment in which Rilmazafone is used, including the presence of other substances, can significantly influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Rilmazafone metabolizes into active compounds by a ring closure, resulting in a triazolo benzodiazepine structure similar to alprazolam . This process involves the interaction with various enzymes and proteins, including aminopeptidase enzymes in the small intestine .
Cellular Effects
Rilmazafone itself has no effects on benzodiazepine receptors nor does it produce any psychoactive effects prior to metabolism . Once metabolized, the active benzodiazepine metabolites can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
Rilmazafone is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This process involves binding interactions with these enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Rilmazafone and its metabolites have been studied over time in laboratory settings . These studies have provided information on the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Rilmazafone is involved in metabolic pathways that result in the formation of several active compounds . This process involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam .
Subcellular Localization
Given that it is metabolized by enzymes in the small intestine, it is likely that it is localized to this region prior to metabolism .
Vorbereitungsmethoden
Die Synthese von Rilmazafon umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Triazolstruktur. Der synthetische Weg umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Dies beinhaltet die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen, um den Triazolring zu bilden.
Einführung der Benzophenon-Einheit: Dieser Schritt beinhaltet die Anbindung der Benzophenongruppe an den Triazolring.
Endgültige Modifikationen:
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen synthetischen Wegen mit Optimierungen für die großtechnische Produktion.
Analyse Chemischer Reaktionen
Rilmazafon unterliegt mehreren chemischen Reaktionen, hauptsächlich während seines Stoffwechsels im menschlichen Körper:
Ringschluss: Das hydrolysierte Produkt unterliegt einer Ringschlussreaktion, um die aktive Benzodiazepinstruktur zu bilden.
Oxidation und Reduktion: Diese Reaktionen können während des Stoffwechselprozesses auftreten, was zur Bildung verschiedener Metabolite führt.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Aminopeptidase-Enzyme und physiologische Bedingungen innerhalb des menschlichen Körpers. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind aktive Benzodiazepin-Metabolite wie Rilmazolam .
Vergleich Mit ähnlichen Verbindungen
Rilmazafon ist im Vergleich zu anderen Benzodiazepinen aufgrund seiner Prodrug-Natur und des Fehlens eines mit einem Diazepinring verschmolzenen Benzolrings einzigartig. Ähnliche Verbindungen umfassen:
Rilmazolam: Der aktive Metabolit von this compound, der die Benzodiazepinringstruktur enthält.
Alprazolam: Ein traditionelles Benzodiazepin mit einer ähnlichen Triazolo-Benzodiazepin-Struktur.
Pagoclon: Eine weitere Verbindung, die ähnliche metabolische Transformationen durchläuft.
Die Einzigartigkeit von this compound liegt in seiner Prodrug-Natur, die es ermöglicht, im Körper in aktive Metabolite umgewandelt zu werden, wodurch eine kontrollierte Freisetzung des aktiven Benzodiazepins erfolgt .
Biologische Aktivität
Rilmazafone is a benzodiazepine pro-drug primarily used for the treatment of insomnia in Japan. Its pharmacological profile and biological activity have been the subject of various studies, revealing insights into its efficacy, metabolism, and potential side effects. This article delves into the biological activity of rilmazafone, including its mechanism of action, metabolic pathways, clinical implications, and relevant case studies.
Rilmazafone acts as a pro-drug that metabolizes into several active compounds, primarily rilmazolam and its derivatives. The mechanism involves ring closure that results in a triazolo-benzodiazepine structure similar to alprazolam. This structure allows rilmazafone to bind effectively to benzodiazepine receptors, specifically the omega1 and omega2 subtypes. Studies have shown that rilmazafone and its metabolites demonstrate high affinity for these receptors, contributing to their hypnotic effects .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of rilmazafone indicates that it is rapidly metabolized into several active metabolites. The primary metabolites include:
- Rilmazolam
- N-desmethyl rilmazolam
- Di-desmethyl rilmazolam
- Carboxy rilmazolam
The maximum blood concentrations for these metabolites are reached at different times post-administration, with half-lives varying significantly:
- Rilmazolam: 1 hour
- N-desmethyl rilmazolam: 2-4 hours
- Di-desmethyl rilmazolam: 11-16 hours
- Carboxy rilmazolam: 2 hours .
Clinical Efficacy
Clinical studies have demonstrated that rilmazafone is effective in improving sleep quality without significant next-day residual effects compared to other hypnotics like zolpidem and triazolam. In a randomized double-blind study involving elderly participants, rilmazafone showed favorable results on balance tests and cognitive functions, indicating its potential for safer use in this demographic .
Adverse Effects and Safety Profile
Despite its therapeutic benefits, rilmazafone has been associated with adverse effects, particularly central nervous system (CNS) depression. A notable incident in Japan involved the contamination of itraconazole with rilmazafone, leading to increased reports of CNS-related adverse reactions such as dizziness and loss of consciousness .
Table 1: Summary of Adverse Effects Associated with Rilmazafone
Adverse Effect | Frequency | Notes |
---|---|---|
Dizziness | Common | Reported in conjunction with other drugs |
Lightheadedness | Common | Particularly noted during contamination cases |
Loss of consciousness | Rare | Linked to overdose or interactions |
Case Studies
Case Study 1: Contamination Incident
In December 2020, itraconazole was contaminated with rilmazafone at a concentration exceeding therapeutic doses. This led to a spike in adverse drug reaction reports associated with CNS depression. The incident highlighted the importance of monitoring drug interactions and contamination in pharmaceutical products .
Case Study 2: Toxicological Findings
In a study involving fatal outcomes linked to rilmazafone use, toxicological analyses revealed significant concentrations of its metabolites in the blood of deceased individuals. This emphasizes the need for careful dosage regulation and monitoring for potential drug interactions with other medications .
Eigenschaften
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFRCPLIGODFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85815-37-8 (hydrochloride) | |
Record name | Rilmazafone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10244150 | |
Record name | Rilmazafone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99593-25-6 | |
Record name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99593-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rilmazafone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilmazafone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RILMAZAFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.